molecular formula C8H9NO3 B3281313 Ethyl Pyridin-2-yl Carbonate CAS No. 7325-39-5

Ethyl Pyridin-2-yl Carbonate

Cat. No. B3281313
CAS RN: 7325-39-5
M. Wt: 167.16 g/mol
InChI Key: QADHJARMLGZROD-UHFFFAOYSA-N
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Description

Ethyl Pyridin-2-yl Carbonate is a chemical compound with the molecular formula C9H11NO2 . It is also known as Ethyl 2-pyridineacetate . The compound is used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of Ethyl Pyridin-2-yl Carbonate involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of Ethyl Pyridin-2-yl Carbonate can be represented by the SMILES string CCOC(=O)Cc1ccccn1 . The compound has a molecular weight of 165.19 .


Physical And Chemical Properties Analysis

Ethyl Pyridin-2-yl Carbonate is a liquid at room temperature . It has a refractive index of 1.497 , a boiling point of 70 °C at 0.05 mmHg , and a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

1. Polymer Chemistry Applications

Ethyl pyridin-2-yl carbonate shows potential in polymer chemistry. For instance, 2-(pyridin-2-yl)ethanol, closely related to ethyl pyridin-2-yl carbonate, has been identified as an effective protecting group for methacrylic acid. This group can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, making it useful for the synthesis and modification of polymers (Elladiou & Patrickios, 2012). Similarly, 2-(pyridin-2-yl)ethyl methacrylate, a derivative, demonstrates significant use in reversible addition–fragmentation chain transfer polymerization (Pafiti, Elladiou, & Patrickios, 2014).

2. Organic Synthesis and Catalysis

Ethyl pyridin-2-yl carbonate finds applications in organic synthesis and catalysis. For example, a palladium-catalyzed regioselective coupling reaction involving ethyl 2-(pyridin-2-yl)acetate derivatives leads to C-3 benzylated indolizines (Yang, Wu, & Fang, 2018). Furthermore, its derivative, ethyl 2-(pyridin-2-yl)acetates, participates in multi-component catalysis for synthesizing highly functionalized compounds (Li, Chen, Fan, Wei, & Yan, 2019).

3. Material Science and Luminescence Studies

In material science, particularly in luminescence studies, ethyl pyridin-2-yl carbonate derivatives have shown significant promise. For instance, pyridine-based monomers with polycarbonate backbones demonstrate the ability to sensitize LnIII-centered emission, which is essential in the study of luminescent materials (Tigaa, Aerken, Fuchs, & Bettencourt-Dias, 2017).

4. Coordination Chemistry and Metal Complex Synthesis

Ethyl pyridin-2-yl carbonate and its derivatives are valuable in the synthesis of metal complexes in coordination chemistry. For example, derivatives like 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, closely related to ethyl pyridin-2-yl carbonate, have been used to synthesize various copper complexes, demonstrating significant antibacterial activity (Hassanien, Gabr, Abdel‐Rhman, & El-asmy, 2008).

Safety and Hazards

Ethyl Pyridin-2-yl Carbonate may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors when handling this compound .

Future Directions

The synthesis of Ethyl Pyridin-2-yl Carbonate and similar compounds is an active area of research, with recent studies focusing on environmentally friendly synthesis methods . These compounds have potential biological activities and could be developed into novel drugs .

properties

IUPAC Name

ethyl pyridin-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHJARMLGZROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Pyridin-2-yl Carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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